molecular formula C11H15BF3NO4S B13084940 4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid

4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid

Cat. No.: B13084940
M. Wt: 325.12 g/mol
InChI Key: MKOTXEGQVGUGSE-UHFFFAOYSA-N
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Description

4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group, a trifluoromethyl group, and a diethylsulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.

    Bases: Triethylamine for nucleophilic substitution reactions.

Major Products

    Phenyl Derivatives: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenylboronic Acids: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid is unique due to the combination of its functional groups, which confer distinct reactivity and stability. The trifluoromethyl group enhances its electron-withdrawing properties, while the diethylsulfamoyl group provides steric hindrance and potential for further functionalization .

Properties

Molecular Formula

C11H15BF3NO4S

Molecular Weight

325.12 g/mol

IUPAC Name

[4-(diethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C11H15BF3NO4S/c1-3-16(4-2)21(19,20)8-5-6-10(12(17)18)9(7-8)11(13,14)15/h5-7,17-18H,3-4H2,1-2H3

InChI Key

MKOTXEGQVGUGSE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)C(F)(F)F)(O)O

Origin of Product

United States

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